molecular formula C14H19NO4 B187831 3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid CAS No. 155567-87-6

3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid

Cat. No. B187831
M. Wt: 265.3 g/mol
InChI Key: HUOJYSVQAFOIHI-UHFFFAOYSA-N
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Description

“3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid” is a chemical compound with the molecular formula C14H19NO4 . It is a solid substance at room temperature . The IUPAC name for this compound is 3-{[(tert-butoxycarbonyl)(methyl)amino]methyl}benzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)9-10-6-5-7-11(8-10)12(16)17/h5-8H,9H2,1-4H3,(H,16,17) . This code represents the molecular structure of the compound, including the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 265.31 . It is a solid at room temperature and should be stored in a dry environment .

Scientific Research Applications

  • Methods of Application or Experimental Procedures : Boc-AAILs are prepared by neutralizing [emim][OH] with commercially available Boc-protected amino acids . These Boc-AAILs are then used as the starting materials in dipeptide synthesis with commonly used coupling reagents. A distinctive coupling reagent, N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of a base .
  • Results or Outcomes : The dipeptides were obtained in satisfactory yields in 15 minutes .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H302 (harmful if swallowed) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

CAS RN

155567-87-6

Product Name

3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid

Molecular Formula

C14H19NO4

Molecular Weight

265.3 g/mol

IUPAC Name

3-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)9-10-6-5-7-11(8-10)12(16)17/h5-8H,9H2,1-4H3,(H,16,17)

InChI Key

HUOJYSVQAFOIHI-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N(C)CC1=CC(=CC=C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC(=CC=C1)C(=O)O

Origin of Product

United States

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